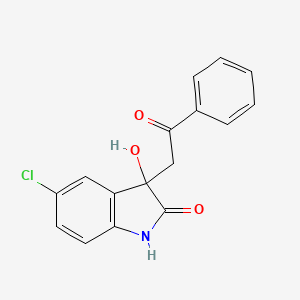

5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one

Description

Properties

IUPAC Name |

5-chloro-3-hydroxy-3-phenacyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO3/c17-11-6-7-13-12(8-11)16(21,15(20)18-13)9-14(19)10-4-2-1-3-5-10/h1-8,21H,9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRURBYBWMWNNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one typically involves the reaction of 5-chloroisatin with phenylacetic acid derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the indolin-2-one core . The process may involve multiple steps, including condensation, cyclization, and oxidation reactions to achieve the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted indolin-2-one derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Activity

One of the most significant applications of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is its potential as an antiviral agent. Research indicates that this compound selectively interferes with the binding of the SARS-CoV-2 spike protein to the angiotensin-converting enzyme 2 (ACE2) receptor, which is crucial for viral entry into host cells. This mechanism may provide a therapeutic avenue for treating COVID-19 and other viral infections.

1.2 Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thus potentially serving as a treatment for inflammatory diseases.

1.3 Anticancer Potential

this compound has shown promise in cancer research. Its ability to induce apoptosis in various cancer cell lines indicates its potential as a chemotherapeutic agent. The compound's interaction with specific molecular targets involved in cell proliferation and survival pathways is under investigation.

Biochemical Applications

2.1 Molecular Docking Studies

Molecular docking studies have demonstrated that this compound binds preferentially to the ACE2 receptor, suggesting its potential utility in drug design aimed at inhibiting viral entry mechanisms.

2.2 Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which could be beneficial in designing drugs for metabolic disorders or conditions linked to enzyme dysfunction.

Case Studies and Research Findings

Case Study 1: COVID-19 Therapeutics

A study published in early 2024 demonstrated that this compound effectively reduced viral load in infected cell cultures by disrupting the spike protein's interaction with ACE2, indicating its potential as a candidate for COVID-19 treatment.

Case Study 2: Cancer Cell Line Studies

In another study focusing on breast cancer cell lines, this compound exhibited significant cytotoxicity, leading researchers to explore its mechanisms of action further. The results indicated that it could induce apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in disease processes, such as reverse transcriptase in HIV or specific kinases in cancer cells. The compound’s structure allows it to bind with high affinity to these targets, disrupting their normal function and exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations at Position 3

The 3-hydroxy and 2-oxo-2-phenylethyl groups in the target compound are critical for its activity. Modifications to these substituents significantly alter physicochemical and biological properties:

Compound 6b : 5-Chloro-3-hydroxy-3-(2-(4-methoxyphenyl)-2-oxoethyl)-indolin-2-one

- Structural difference : Replaces the phenyl group with a 4-methoxyphenyl moiety.

- Impact : The electron-donating methoxy group enhances solubility and may influence binding interactions. It showed a 93.4% synthesis yield, comparable to the target compound’s synthetic efficiency .

- NMR data : Key shifts include δ 7.88 (d, 2H, aromatic protons of 4-methoxyphenyl) and δ 3.84 (s, 3H, methoxy group), distinguishing it from the target compound’s simpler phenyl signals .

Compound 8b : (S)-5-Chloro-3-hydroxy-3-(2-oxopropyl)indolin-2-one

- Structural difference : Substitutes the phenylethyl group with a smaller 2-oxopropyl chain.

- Impact : Reduced steric bulk may improve metabolic stability but decrease target affinity. Demonstrates high enantiomeric purity (96% yield) with chiral chromatography data (tR 23.12 min for major enantiomer) .

Compound 3p : 5-Chloro-1,3-dimethyl-3-(2-oxo-2-phenylethyl)indolin-2-one

Modifications at Position 5

The chloro group at position 5 is a common feature in bioactive indolin-2-ones. Substitutions here influence electronic effects and steric interactions:

- Compound 10d: 5-(3-Chlorophenylamino)sulfonyl-indolin-2-one Structural difference: Replaces chloro with a sulfonamide-linked 3-chlorophenyl group. Impact: Introduces hydrogen-bonding capacity (TPSA ~90 Ų) and enhances kinase inhibitory activity. Reported EI-MS m/z 321 (M+) .

- Compound 8o: 5-Chloro-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)-1-(4-methoxybenzyl)indolin-2-one Structural difference: Adds an imidazolidinone moiety and 4-methoxybenzyl group.

Key Research Findings

- Antitumor Activity : The 5-chloro substitution is critical for cytotoxicity. Analogs with electron-withdrawing groups (e.g., 8o) show enhanced activity, while bulky substituents (e.g., dibromo-hydroxybenzylidene in CID-25014542) may reduce bioavailability .

- Stereochemical Considerations : Chiral analogs like 8b highlight the importance of enantiopurity in optimizing therapeutic efficacy .

Biological Activity

5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one is a synthetic compound belonging to the indole derivative family. Indole derivatives are recognized for their diverse biological activities, making them a focal point in medicinal chemistry. This compound has shown potential in various therapeutic applications, particularly in antiviral and anticancer research.

- Molecular Formula: C16H12ClNO3

- Molar Mass: 301.724 g/mol

- CAS Number: 85778-41-2

The primary mechanism of action for this compound involves its interaction with the angiotensin-converting enzyme 2 (ACE2) receptor. It selectively interferes with the binding of the SARS-CoV-2 spike receptor-binding domain (RBD) to ACE2, which is crucial for viral entry into host cells. This disruption has been shown to affect multiple variants of SARS-CoV-2, including beta, delta, lambda, and omicron variants.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been demonstrated to inhibit the interaction between the SARS-CoV-2 spike protein and ACE2, suggesting its potential as a therapeutic agent against COVID-19. Molecular docking studies reveal that it binds preferentially within the ACE2 receptor-binding site, providing a mechanism for its antiviral effects.

Anticancer Properties

In addition to its antiviral activity, this compound is being explored for its anticancer potential. The compound's structural features may enhance its binding affinity to molecular targets involved in cancer progression. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit tumor growth, although detailed mechanisms require further investigation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other indole derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-3-hydroxyindolin-2-one | Lacks phenylethyl group | Moderate anticancer activity |

| 3-Hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | Lacks chloro group | Reduced binding affinity |

| 5-Bromo analog | Contains bromine | Enhanced reactivity but less studied |

The presence of both chloro and phenylethyl groups in this compound contributes to its unique chemical and biological properties compared to similar compounds .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antiviral Efficacy Against SARS-CoV-2:

- Anticancer Activity:

Q & A

Basic: What are the common synthetic routes for 5-Chloro-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one and its derivatives?

Methodological Answer:

The compound is typically synthesized via aldol-like condensation reactions. For example:

- Route 1 : Reacting 4-chloroisatin with acetylphenone in methanol in the presence of diethylamine, followed by dehydration to yield the target compound as a yellow solid. Recrystallization from isopropanol or petroleum ether is used for purification .

- Route 2 : Using 5-chloro-1-alkylisatin derivatives (e.g., 1-methyl or 1-ethyl) with arylphosphine oxides under reflux conditions to introduce substituents at the 3-position. Yields range from 90–94% depending on the phosphine oxide used .

Key Reagents/Conditions Table:

| Reagent 1 | Reagent 2 | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chloroisatin | Acetylphenone | Methanol | Diethylamine | 75–85 | |

| 5-Chloro-1-ethylisatin | Di(p-tolyl)phosphine oxide | Toluene | None (reflux) | 94 |

Basic: Which spectroscopic and structural characterization techniques are recommended for verifying this compound’s identity?

Methodological Answer:

- 1H/13C NMR : Essential for confirming the indolin-2-one backbone and substituents. For example, the carbonyl (C=O) resonance appears at ~170 ppm in 13C NMR, while aromatic protons show splitting patterns consistent with substitution .

- X-ray Crystallography : Used to resolve stereochemistry and hydrogen-bonding networks. The asymmetric unit of related analogs often contains two independent molecules forming dimers via N–H⋯O hydrogen bonds .

- FTIR : Confirms hydroxyl (O–H stretch at ~3200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

Advanced: How can computational methods (e.g., molecular docking) be integrated to study its biological activity?

Methodological Answer:

- Step 1 : Perform molecular docking (e.g., using Schrödinger’s Maestro) to predict binding affinities to viral targets like SARS-CoV-2 main protease (Mpro). In silico screening of analogs showed promising binding energies (ΔG < -8 kcal/mol) .

- Step 2 : Validate predictions via enzyme inhibition assays (e.g., Mpro activity assay at 10 µM concentration). Correlate IC50 values with docking scores to refine computational models .

- Step 3 : Use ADMET prediction tools to assess pharmacokinetic properties (e.g., bioavailability, toxicity) before in vivo testing .

Advanced: What strategies resolve contradictions in experimental data (e.g., variable reaction yields or bioactivity)?

Methodological Answer:

- Hypothesis Testing : If yields vary, systematically test solvent polarity (e.g., methanol vs. ethanol) or catalyst loading (diethylamine concentration) to identify optimal conditions .

- Theoretical Frameworks : Link discrepancies to electronic effects of substituents. For instance, electron-withdrawing groups (e.g., –Cl) may reduce aldol condensation efficiency, requiring harsher conditions .

- Statistical Validation : Apply ANOVA to bioactivity data from multiple assays to distinguish true activity from experimental noise .

Advanced: How does the introduction of substituents (e.g., alkyl/aryl groups) affect its physicochemical properties?

Methodological Answer:

- Lipophilicity : Introducing alkyl chains (e.g., –CH2CH3) increases logP values, enhancing membrane permeability. Measured via reverse-phase HPLC .

- Solubility : Polar substituents (e.g., –OH) improve aqueous solubility. Quantify via shake-flask method in PBS (pH 7.4) .

- Bioactivity : Arylphosphinoyl derivatives show enhanced antiviral activity due to stronger target binding. Compare IC50 values of analogs with/without substituents .

Advanced: What mechanistic insights exist for its reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

- Aldol Mechanism : The 3-hydroxy group acts as a nucleophile, attacking ketones (e.g., acetylphenone) to form a β-hydroxy intermediate. Acidic dehydration then yields the α,β-unsaturated carbonyl product .

- Phosphorylation : Diarylphosphine oxides react via a radical pathway under reflux, confirmed by EPR spectroscopy. The 3-position’s electron-deficient nature drives regioselectivity .

Advanced: How is X-ray crystallography employed to resolve stereochemical ambiguities?

Methodological Answer:

- Data Collection : Use single crystals (0.2 × 0.1 × 0.1 mm³) for diffraction at 90 K. Structure solution via SHELXS-97 refines bond lengths (mean σ = 0.002 Å) .

- Hydrogen Bonding : Identify dimer formation via N–H⋯O interactions (e.g., 2.89 Å bond length), critical for stabilizing the crystal lattice .

Advanced: What pharmacological models are suitable for evaluating its antiviral potential?

Methodological Answer:

- In Vitro : SARS-CoV-2 pseudovirus entry assay in HEK293T cells, measuring luciferase activity at 48 h post-infection .

- In Silico : Binding free energy calculations (MM-PBSA) for Mpro inhibition. Prioritize analogs with ∆G < -9 kcal/mol for further testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.